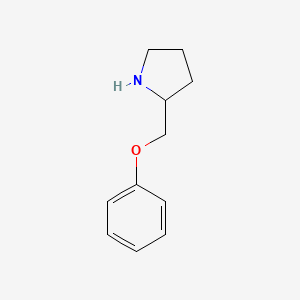

2-(Phenoxymethyl)pyrrolidine

Description

Context within Pyrrolidine (B122466) Chemistry and Heterocyclic Compounds

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural element in organic chemistry. teknoscienze.comnih.gov Its prevalence stems from its presence in the amino acid proline and numerous alkaloids. teknoscienze.com The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, a feature that is highly advantageous in the design of molecules with specific biological functions. nih.govd-nb.info

2-(Phenoxymethyl)pyrrolidine is a derivative where a phenoxymethyl (B101242) group is attached to the second position of the pyrrolidine ring. This substitution introduces a key structural feature and potential interaction points for biological targets. The synthesis of such 2-substituted pyrrolidines is a significant focus in organic chemistry, with numerous methods developed to control the stereochemistry at the C2 position. These methods include the addition of Grignard reagents to chiral imines, biocatalytic approaches using transaminases, and dynamic kinetic resolution of 2-lithiopyrrolidines. rsc.orgacs.orgnih.gov

Significance as a Chiral Scaffold in Organic Synthesis

The chirality of this compound, particularly the (S)-enantiomer, makes it a valuable chiral scaffold in asymmetric synthesis. enaminestore.comambeed.combldpharm.combiosynth.com A chiral scaffold is a core molecular framework that imparts a specific three-dimensional orientation to a molecule, influencing the stereochemical outcome of subsequent reactions. The pyrrolidine ring, with its defined stereocenters, acts as an effective controller in various asymmetric transformations. nih.gov

The utility of chiral pyrrolidines extends to their use as ligands for transition metals and as organocatalysts. researchgate.netnih.gov These applications are crucial in the development of enantioselective reactions, which are vital for the synthesis of single-enantiomer pharmaceuticals. The phenoxymethyl group in this compound can influence the steric and electronic properties of the scaffold, potentially fine-tuning its effectiveness in catalytic processes.

Overview of Current Academic Research Focus Areas

Current research involving this compound and its derivatives is largely concentrated in the field of medicinal chemistry. Specifically, this scaffold is being incorporated into the design of enzyme inhibitors. A significant body of research has focused on the synthesis and evaluation of isatin (B1672199) sulfonamide derivatives containing the this compound moiety as inhibitors of caspases, a family of proteases involved in apoptosis (programmed cell death). nih.govnih.govresearchgate.netnih.govsemanticscholar.orgnih.gov

Studies have shown that the presence of the this compound group can enhance the inhibitory activity against certain caspases. nih.govsemanticscholar.org For instance, isatin-based inhibitors with this scaffold have demonstrated potent and selective inhibition of caspase-3 and caspase-7. nih.govnih.gov Research in this area often involves structure-activity relationship (SAR) studies, where modifications are made to the this compound and other parts of the molecule to optimize potency and selectivity. nih.gov Furthermore, radiolabeled versions of these compounds have been developed for use in positron emission tomography (PET) imaging to monitor apoptosis in vivo. nih.govnih.gov

Detailed Research Findings

Recent studies have provided specific data on the efficacy of compounds containing the this compound scaffold. The following table summarizes key findings from in vitro enzyme assays.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| WC-II-89 | Caspase-3 | 9.7 ± 1.3 nM | nih.govnih.gov |

| WC-II-89 | Caspase-7 | 23.5 ± 3.5 nM | nih.govnih.gov |

| WC-II-89 | Caspase-6 | 3,700 ± 390 nM | nih.govnih.gov |

| WC-II-89 | Caspase-1 | >50,000 nM | nih.govnih.gov |

| WC-II-89 | Caspase-8 | >50,000 nM | nih.govnih.gov |

| Compound 20d | Caspase-3 | Moderate Inhibitory Activity | researchgate.netnih.govsemanticscholar.org |

| Compound 20d | Caspase-7 | Moderate Inhibitory Activity | researchgate.netnih.govsemanticscholar.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(phenoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINTVJDIQIIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenoxymethyl Pyrrolidine and Its Stereoisomers

Enantioselective Synthetic Routes to (2S)- and (2R)-2-(Phenoxymethyl)pyrrolidine

Achieving high enantiopurity is often paramount for the biological activity of chiral molecules. The synthesis of (2S)- and (2R)-2-(phenoxymethyl)pyrrolidine is accomplished through several strategic routes that establish the critical stereocenter at the C2 position.

Asymmetric catalysis offers an efficient pathway to chiral pyrrolidines by creating the stereocenter during the ring-formation process. One prominent strategy involves the catalytic asymmetric hydrogenation of substituted pyrroles. Using specific chiral catalysts, typically based on transition metals like rhodium or iridium, prochiral pyrrole (B145914) precursors can be reduced to highly substituted pyrrolidines with excellent diastereoselectivity and enantioselectivity, often creating up to four new stereocenters in a single step. acs.org

Another powerful method is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This approach constructs the pyrrolidine (B122466) ring in a single step with control over multiple stereocenters. researchgate.netunife.it The choice of a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, is crucial for inducing enantioselectivity. researchgate.net

Table 1: Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalytic Strategy | Catalyst Type | Key Transformation | Stereocontrol |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Reduction of a substituted pyrrole | High diastereo- and enantioselectivity |

| [3+2] Cycloaddition | Chiral Lewis Acids, Organocatalysts | Reaction of azomethine ylide with an alkene | High diastereo- and enantioselectivity |

Chiral pool synthesis leverages naturally occurring, enantiomerically pure starting materials to build more complex molecules. L-proline and L-hydroxyproline are common and inexpensive precursors for the synthesis of (S)-configured 2-substituted pyrrolidines. mdpi.comresearchgate.net The synthesis of (2S)-2-(phenoxymethyl)pyrrolidine can be readily envisioned starting from L-proline. The carboxylic acid of L-proline is typically reduced to a primary alcohol to form (S)-prolinol. This intermediate can then undergo an etherification reaction, such as a Williamson ether synthesis or a Mitsunobu reaction with phenol (B47542), to yield the final product. This strategy ensures that the stereochemistry at the C2 position, derived from the natural amino acid, is retained. mdpi.com

Similarly, naturally derived chiral 2-hydroxycitric acid lactones have been used to construct chiral pyrrolidine-2,5-diones, which serve as versatile intermediates for pharmacologically important skeletons. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. Engineered enzymes, particularly those derived from cytochrome P450, have been developed to catalyze intramolecular C(sp3)–H amination reactions. nih.gov This method allows for the conversion of specifically designed organic azides into chiral pyrrolidines with good to excellent enantioselectivity. By evolving the enzyme's active site, catalysts can be tailored to accept specific substrates and produce the desired enantiomer of the pyrrolidine product. nih.gov While not yet specifically reported for 2-(phenoxymethyl)pyrrolidine, this strategy represents a powerful and green approach for producing chiral N-heterocycles. nih.gov

Diastereoselective Synthesis of Substituted this compound Analogues

The synthesis of substituted pyrrolidine analogues, where additional stereocenters are present on the ring, requires diastereoselective control. Multicomponent reactions (MCRs) are highly effective for this purpose, as they can construct complex molecules with multiple stereocenters in a single operation. nih.gov For instance, a titanium tetrachloride (TiCl4)-catalyzed multicomponent reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can generate highly substituted pyrrolidines with high diastereoselectivity. nih.gov

Another approach involves the palladium-catalyzed difunctionalization of alkenes. An intramolecular nucleopalladation by a tethered amine can initiate the formation of the pyrrolidine ring, followed by an intermolecular reaction with a second nucleophile to introduce a substituent, affording diverse products with high enantio- and diastereoselectivity. nih.gov

Novel Ring-Closing Methodologies for Pyrrolidine Scaffolds

The formation of the pyrrolidine ring via cyclization is a cornerstone of its synthesis. Ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures. Ring-closing enyne metathesis, for example, has been used to prepare chiral pyrrolidine derivatives from acyclic precursors containing both an alkene and an alkyne. nih.govorganic-chemistry.org This reaction proceeds under mild conditions and is tolerant of various functional groups, including basic nitrogen atoms within the substrate. nih.gov

Recently, a photo-promoted ring contraction of pyridines using a silylborane has been developed. This method provides access to complex pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized. nih.gov

Table 2: Modern Ring-Closing Reactions for Pyrrolidine Synthesis

| Methodology | Catalyst/Reagent | Precursor Type | Key Advantage |

|---|---|---|---|

| Ring-Closing Enyne Metathesis | Ruthenium-based catalysts | Acyclic enyne | Mild conditions, functional group tolerance nih.govorganic-chemistry.org |

| Photo-promoted Ring Contraction | Silylborane / Light | Pyridine | Access to complex, functionalized pyrrolidines nih.gov |

| Reductive Azomethine Ylide Generation | Iridium catalyst / Silane | Tertiary amide or lactam | Mild conditions, broad substrate scope unife.it |

Functionalization Reactions of Pre-formed this compound Rings

Once the this compound scaffold is formed, it can be further modified. A common reaction is the functionalization of the nitrogen atom. For example, the secondary amine can be alkylated, acylated, or converted into various amides or carbamates to introduce desired properties.

More advanced methods focus on the functionalization of the C-H bonds of the pyrrolidine ring. Redox-neutral α-C–H functionalization allows for the introduction of aryl or alkyl groups at the C5 position (alpha to the nitrogen). nih.gov This is often achieved by generating an intermediate iminium ion, which is then trapped by a nucleophile. researchgate.net Such late-stage functionalization is highly valuable for rapidly creating libraries of analogues for drug discovery. researchgate.net

Stereochemical Investigations of 2 Phenoxymethyl Pyrrolidine

Determination of Absolute and Relative Configurations

The definitive assignment of the absolute configuration of a chiral molecule such as 2-(phenoxymethyl)pyrrolidine is fundamental to understanding its stereochemical properties. The absolute configuration describes the three-dimensional arrangement of the atoms of a chiral molecular entity and its stereochemical description (e.g., R or S). The relative configuration, on the other hand, is the configuration of any stereogenic center with respect to any other stereogenic center within the same molecule. For a molecule with a single chiral center like this compound, the focus is primarily on determining its absolute configuration.

One of the most conclusive methods is single-crystal X-ray crystallography . This technique can provide the precise three-dimensional structure of a molecule, from which the absolute configuration can be determined, often by relating it to a known chiral reference within the crystal structure or by using anomalous dispersion effects. For this method to be applicable, a suitable single crystal of either the (R) or (S) enantiomer, or a derivative, is required.

Another common approach is the use of chiral derivatizing agents , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers into diastereomers. The resulting diastereomeric esters or amides can be distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the differences in the chemical shifts of the protons in the vicinity of the newly formed chiral center in the two diastereomers, the absolute configuration of the original compound can be deduced.

Furthermore, Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light. mdpi.comjst-ud.vn By comparing the experimental VCD spectrum of an enantiomer with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R configuration), the absolute configuration can be unambiguously assigned. nih.gov

Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic techniques are indispensable tools for the stereochemical analysis of chiral molecules like this compound. These methods can be used to differentiate between stereoisomers and to elucidate their three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structural elucidation. While standard 1H and 13C NMR spectra of enantiomers are identical, the use of a chiral environment, such as a chiral solvating agent or by forming diastereomers, can lead to distinguishable spectra. For instance, the formation of diastereomeric salts with a chiral acid or base can result in different chemical shifts for the corresponding nuclei in the two diastereomers.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) , can be used to determine the relative stereochemistry in molecules with multiple chiral centers by identifying protons that are close to each other in space. researchgate.net In the case of this compound derivatives with additional stereocenters, NOESY could provide crucial information about the spatial arrangement of substituents.

Vibrational Circular Dichroism (VCD) , as mentioned earlier, is not only used for determining absolute configuration but is also a sensitive probe of the solution-state conformation of chiral molecules. beilstein-journals.org The VCD spectrum is highly dependent on the molecule's three-dimensional structure, making it a valuable tool for conformational analysis.

Although specific spectroscopic data for the individual enantiomers of this compound are not widely reported in the literature, the application of these standard techniques would be the conventional approach for their stereochemical assignment.

Chirality Transfer and Stereocontrol in Derived Systems

The inherent chirality of this compound can be exploited in asymmetric synthesis, where it can act as a chiral auxiliary or a chiral building block. In such applications, the stereocenter of the this compound moiety directs the stereochemical outcome of a new stereocenter being formed in a molecule. This process is known as chirality transfer or stereocontrol.

When used as a chiral auxiliary , this compound would be temporarily incorporated into a prochiral substrate to induce diastereoselectivity in a subsequent chemical reaction. google.com After the desired stereocenter is created, the auxiliary is removed, having served its purpose of controlling the stereochemistry. The effectiveness of a chiral auxiliary depends on its ability to create a sterically and/or electronically biased environment that favors the formation of one diastereomer over the other.

For instance, if this compound were to be N-acylated with a prochiral acyl group, the pyrrolidine (B122466) ring and its phenoxymethyl (B101242) substituent would create a chiral environment around the carbonyl group. Subsequent reactions at a position alpha to the carbonyl could then proceed with a high degree of diastereoselectivity. The extent of this stereocontrol would be influenced by factors such as the reaction conditions and the nature of the reactants.

Furthermore, this compound can serve as a chiral building block in the synthesis of more complex chiral molecules. In this role, the stereochemistry of the C2 position is retained in the final product. The synthesis of various biologically active compounds often relies on the use of such chiral synthons to ensure the desired stereochemistry in the target molecule.

While the general principles of asymmetric synthesis using chiral pyrrolidine derivatives are well-established, specific studies detailing the use of this compound for chirality transfer and stereocontrol in derived systems are not extensively documented in the scientific literature. However, its structural features suggest its potential for such applications in organic synthesis.

Derivatization and Chemical Modification Strategies

Synthesis of N-Substituted 2-(Phenoxymethyl)pyrrolidine Derivatives

The secondary amine of the pyrrolidine (B122466) ring is a prime target for derivatization, readily undergoing reactions to form N-substituted products. A significant strategy involves the reaction of this compound with various electrophilic partners to introduce a wide range of functional groups.

A notable example is the synthesis of isatin-sulphonamide derivatives. tandfonline.comnih.gov In this process, isatin (B1672199) is first treated with chlorosulfonic acid. The resulting intermediate, an isatin sulfonyl chloride, is then subjected to amination with this compound in a solvent such as dimethylformamide (DMF). tandfonline.comnih.gov This reaction yields a 5-((2-(phenoxymethyl)pyrrolidin-1-yl)sulfonyl)isatin core structure.

Further diversification can be achieved by N-alkylation of the isatin nitrogen. Using a base like sodium hydride (NaH) in DMF, the sulphonamide product can be reacted with various alkylating agents. tandfonline.comnih.gov Common agents include propargyl bromide or a series of 2-chloro-N-arylacetamides, leading to the formation of a diverse library of N-substituted isatin-sulphonamide derivatives of this compound. tandfonline.comnih.gov The synthesis of the 2-chloro-N-arylacetamide reagents themselves is typically achieved through the reaction of chloroacetyl chloride with various aromatic amines. tandfonline.comnih.gov

This multi-step synthetic route demonstrates a robust method for attaching complex substituents to the pyrrolidine nitrogen, leveraging the nucleophilicity of the amine to create stable sulphonamide and amide linkages. The structural integrity of the final compounds is typically confirmed using spectroscopic methods such as ¹H-NMR, which shows characteristic signals for the newly formed N-CH₂ groups, and mass spectrometry, which confirms the expected molecular ion peaks. tandfonline.comnih.gov

| Core Structure | Substituent at Pyrrolidine Nitrogen | N-Alkylation Reagent (Isatin Moiety) | Resulting Derivative Class |

|---|---|---|---|

| This compound | 5-Isatin-sulphonyl | 2-Chloro-N-arylacetamides | N-alkylated 5-((2-(phenoxymethyl)pyrrolidin-1-yl)sulfonyl)isatin derivatives |

| This compound | 5-Isatin-sulphonyl | Propargyl bromide | N-propargylated 5-((2-(phenoxymethyl)pyrrolidin-1-yl)sulfonyl)isatin derivatives |

Chemical Modifications of the Phenoxymethyl (B101242) Moiety

Modification of the phenoxymethyl portion of the molecule offers another avenue for creating structural analogs. These changes are typically introduced by utilizing substituted precursors during the initial synthesis of the scaffold rather than by modifying the final molecule. The core synthesis often involves the reaction of a phenol (B47542) derivative with a suitable pyrrolidine precursor.

For instance, phenoxyacetic acid or its esters are common precursors for installing the phenoxymethyl group. nih.gov By starting with substituted phenoxyacetic acid derivatives, one can introduce a variety of functional groups onto the phenyl ring. These substituents can modulate the electronic and steric properties of the phenoxymethyl moiety. Examples of such modifications include the introduction of:

Halogens (e.g., F, Cl, Br)

Alkyl groups (e.g., methyl, ethyl)

Alkoxy groups (e.g., methoxy)

Nitro groups

The synthesis of phenoxymethylpenicillin, a well-known antibiotic, illustrates the utility of the phenoxymethyl group derived from phenoxyacetic acid. nih.gov In this enzymatic synthesis, the phenoxyacetyl group is transferred from phenoxyacetic acid methyl ester to 6-aminopenicillanic acid. nih.gov This highlights the role of the phenoxymethyl precursor in constructing more complex molecules. By analogy, using substituted phenoxyacetic acid esters in a synthesis with a 2-(hydroxymethyl)pyrrolidine derivative would yield a library of this compound analogs with diverse functionalities on the phenyl ring.

Diversification Through Pyrrolidine Ring Substitutions

Introducing substituents directly onto the carbon framework of the pyrrolidine ring is a more complex but powerful strategy for generating structural diversity. These approaches often require the construction of the substituted pyrrolidine ring from acyclic or different cyclic precursors, with the phenoxymethyl group being installed before or after ring formation.

Several synthetic methods are available for creating substituted pyrrolidines:

Asymmetric Allylic Alkylation and Ring Contraction: This method can be used to synthesize enantioenriched 2,2-disubstituted pyrrolidines. nih.gov The process involves creating a stereogenic quaternary center via asymmetric allylic alkylation, followed by a thermal ring contraction to form the desired substituted pyrrolidine ring. nih.gov

Homologative Relay Ring Expansion: Diastereomerically and enantiomerically pure 2,3-disubstituted pyrrolidines can be prepared from 2,3-aziridin-1-ols using a sulfoxonium ylide. This process involves an ylide-based aza-Payne rearrangement followed by a 5-exo-tet ring-closure, which expands the three-membered aziridine (B145994) ring into a five-membered pyrrolidine ring with high stereochemical fidelity. nih.gov

Tandem Cyclization/Coupling Reactions: N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions provide a transition-metal-free method for constructing highly functionalized 2-pyrrolidinone (B116388) derivatives, which can be further modified to yield substituted pyrrolidines. rsc.org

These advanced synthetic strategies allow for precise control over the stereochemistry and substitution pattern of the pyrrolidine ring. By incorporating a phenoxymethyl substituent into the precursors used in these reactions, it is possible to generate a wide array of structurally complex this compound derivatives that are inaccessible through simple functionalization of the parent molecule.

Incorporation into Polycyclic and Macrocyclic Architectures

The this compound scaffold can also serve as a key building block for the construction of more elaborate molecular architectures, such as polycyclic and macrocyclic systems. This involves designing derivatives of this compound that possess additional reactive functional groups, allowing them to be incorporated into larger ring systems through cyclization reactions.

A potential strategy involves creating a bifunctional derivative of this compound. For example, a reactive group could be introduced on the phenyl ring of the phenoxymethyl moiety or as a second substituent on the pyrrolidine ring. This bifunctional monomer could then undergo intermolecular or intramolecular reactions to form a larger cyclic structure.

While direct examples involving this compound are not prominently detailed, the synthesis of other macrocycles provides a blueprint for this approach. For instance, new macrocyclic ligands have been synthesized by linking units like 2,2'-bipyridine (B1663995) with binaphthyl groups through oxymethylenyl bridges. researchgate.net A similar concept could be applied by using a suitably functionalized this compound derivative as one of the components in a macrocyclization reaction, such as a condensation or a transition-metal-catalyzed cross-coupling reaction. The pyrrolidine nitrogen and another appended functional group could serve as the two points of connection to build the macrocyclic framework, with the this compound unit imparting specific conformational constraints and properties to the final macrocycle.

Applications in Advanced Organic Synthesis and Catalysis

Asymmetric Organocatalysis Mediated by 2-(Phenoxymethyl)pyrrolidine Derivatives

Derivatives of this compound have emerged as powerful organocatalysts, leveraging the pyrrolidine (B122466) nitrogen to activate substrates through enamine or iminium ion formation. The phenoxymethyl (B101242) substituent plays a crucial role in establishing a specific chiral environment around the reactive intermediate, thereby directing the stereochemical outcome of the reaction. This has been successfully applied to a range of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions.

In the realm of asymmetric organocatalysis, derivatives of this compound have proven effective in promoting various carbon-carbon bond-forming reactions. For instance, diarylprolinol silyl ethers, which are structurally related to this compound, have been extensively used for the asymmetric functionalization of aldehydes. nih.gov These catalysts are instrumental in reactions such as the Michael addition of aldehydes to nitroalkenes, which is a key step in the synthesis of chiral precursors for substituted pyrrolidines. nih.gov The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst, with minor modifications significantly impacting both reactivity and selectivity. nih.gov

One notable application is the asymmetric Michael addition, where these catalysts facilitate the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The catalyst forms a chiral enamine with the aldehyde, which then reacts with the Michael acceptor. The steric and electronic properties of the phenoxymethyl group and other substituents on the pyrrolidine ring dictate the facial selectivity of the attack, leading to high enantioselectivities.

Another significant area is the organocatalytic [3+2] cycloaddition, a powerful method for constructing five-membered rings like pyrrolidines. researchgate.net Chiral pyrrolidine-based catalysts have been successfully employed in the cycloaddition of azomethine ylides with various dipolarophiles, affording highly substituted pyrrolidines with excellent stereocontrol. researchgate.net

Table 1: Application of this compound Derivatives in Enantioselective C-C Bond Forming Reactions

| Reaction Type | Catalyst Type | Substrates | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Michael Addition | Diarylprolinol silyl ether | Aldehydes, Nitroalkenes | γ-Nitroaldehydes | Up to 99% |

| [3+2] Cycloaddition | Proline-derived | Azomethine ylides, Alkenes | Polysubstituted pyrrolidines | Up to 87% |

| Aldol Reaction | Proline-based dipeptides | Aldehydes, Ketones | β-Hydroxy carbonyls | Good to excellent |

The utility of this compound-derived organocatalysts extends to the formation of carbon-heteroatom bonds in a stereocontrolled manner. These reactions are crucial for the synthesis of a wide array of biologically active molecules and functional materials. The catalysts operate through similar activation modes as in C-C bond formation, creating a chiral environment that directs the approach of the heteroatom nucleophile.

For example, the enantioselective α-amination, α-oxidation, and α-fluorination of carbonyl compounds can be effectively catalyzed by these pyrrolidine derivatives. In these transformations, the enamine intermediate generated from the catalyst and the carbonyl substrate reacts with an electrophilic heteroatom source. The steric hindrance provided by the catalyst's substituents, including the phenoxymethyl group, shields one face of the enamine, leading to a highly enantioselective bond formation.

Table 2: Application of this compound Derivatives in Stereoselective C-Heteroatom Bond Forming Reactions

| Reaction Type | Catalyst Type | Substrates | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| α-Amination | Proline-derived | Aldehydes, Azodicarboxylates | α-Amino aldehydes | High |

| α-Oxidation | Diarylprolinol ether | Ketones, Nitrosobenzene | α-Oxyaminated ketones | Excellent |

| α-Fluorination | Pyrrolidine-based | Aldehydes, NFSI | α-Fluoroaldehydes | Up to 99% |

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

Beyond organocatalysis, this compound and its derivatives serve as effective chiral ligands in a multitude of metal-catalyzed asymmetric reactions. The pyrrolidine nitrogen and the ether oxygen of the phenoxymethyl group can coordinate to a metal center, creating a well-defined chiral pocket that influences the stereochemical course of the catalyzed transformation.

In transition metal catalysis, chiral ligands are paramount for achieving high levels of enantioselectivity. mdpi.com Derivatives of this compound have been employed as ligands for various transition metals, including palladium, rhodium, and nickel. These metal complexes have been successfully applied in a range of asymmetric transformations.

For instance, in palladium-catalyzed asymmetric allylic alkylation, ligands derived from this compound can effectively control the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate. Similarly, in rhodium-catalyzed asymmetric hydrogenation, these ligands can create a chiral environment around the metal center, leading to the enantioselective reduction of prochiral olefins. Nickel-catalyzed enantioselective reductive cyclizations of N-alkynones have also been developed, providing access to chiral pyrrolidines and piperidines bearing tertiary alcohols with high enantioselectivity. researchgate.net

A notable example is the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines via Pd-catalyzed alkene carboamination reactions, which can achieve up to 94% ee. nih.gov

While less common than their transition metal counterparts, main group metals can also be utilized in asymmetric synthesis when paired with appropriate chiral ligands. Derivatives of this compound have shown promise in this area. For example, magnesium-catalyzed asymmetric C-C bond-forming reactions have been explored. researchgate.net The coordination of the chiral ligand to the magnesium center can induce asymmetry in the reaction, leading to the formation of enantioenriched products. These processes are often attractive due to the low cost and low toxicity of main group metals.

Utilization as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netresearchgate.net Pyrrolidine derivatives, including those with a phenoxymethyl substituent, are valuable building blocks in such reactions. Their inherent chirality can be leveraged to control the stereochemistry of the newly formed stereocenters in the MCR products.

For instance, asymmetric MCRs have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov In these reactions, a chiral pyrrolidine derivative can act as one of the components, and its stereochemical information is transferred to the final product. The Ugi and Passerini reactions are examples of MCRs where chiral amines or other components derived from this compound could potentially be employed to generate libraries of complex, stereochemically defined molecules. rloginconsulting.com The efficiency and atom economy of MCRs make them a highly attractive strategy in modern organic synthesis. researchgate.netresearchgate.net

Integration into Supramolecular Structures and Covalent Organic Frameworks (COFs) for Catalysis

Extensive research into the scientific literature reveals a notable absence of studies specifically detailing the integration of this compound into supramolecular structures or Covalent Organic Frameworks (COFs) for catalytic applications. While the broader field of pyrrolidine-functionalized porous materials for catalysis is well-established, direct evidence or detailed findings concerning the this compound moiety in this context are not presently available.

The existing body of research on COFs and catalysis extensively covers the incorporation of other pyrrolidine derivatives, primarily through two main strategies:

Pre-synthetic Modification: This "bottom-up" approach involves the design and synthesis of molecular building blocks that already contain the desired functional group, such as a chiral pyrrolidine unit. These functionalized monomers are then used in the construction of the COF, ensuring the catalytic sites are an integral part of the framework. For instance, 2D mesoporous COFs with chiral pyrrolidine moieties have been synthesized from pre-designed building blocks. nih.gov

Post-synthetic Modification (PSM): This strategy involves introducing the functional group onto a pre-existing COF. This method offers versatility, allowing for the functionalization of stable, crystalline frameworks with a variety of moieties. nih.gov A common technique is the "click" reaction, which has been successfully employed to anchor optically pure pyrrolidine derivatives onto the porous structure of a COF. nih.gov These modified COFs have shown potential as heterogeneous organocatalysts for reactions such as Michael additions. nih.gov

In a related area of research, the in-situ polymerization of pyrrolidone-containing monomers, such as 1-vinyl-2-pyrrolidone, within the pores of a COF has been explored to enhance catalytic performance by modifying the reaction environment. usf.edu

Despite these advancements with other pyrrolidine derivatives, specific research, including detailed findings or data tables, on the application of this compound within supramolecular assemblies or as a functional component of COFs for catalysis remains to be reported in the peer-reviewed scientific literature. Therefore, a detailed discussion, data tables, or research findings on this specific topic cannot be provided at this time.

Molecular Interactions and in Vitro Biological Relevance

Mechanisms of Molecular Recognition and Binding in Biological Systems (In Vitro)

While direct in vitro studies on the molecular recognition and binding mechanisms of the standalone 2-(phenoxymethyl)pyrrolidine are not extensively documented in publicly available research, its role as a key pharmacophoric element has been investigated through its derivatives. nih.govfrontiersin.org The pyrrolidine (B122466) ring, being a non-planar, saturated heterocycle, allows for a three-dimensional exploration of the pharmacophore space, which is crucial for specific interactions with the active sites of biological macromolecules. nih.govresearchgate.net

In Vitro Enzymatic Interaction Profiles (e.g., Caspase Inhibition)

A significant area of research for this compound derivatives has been their interaction with caspases, a family of cysteine-aspartic proteases central to the apoptotic pathway. Specifically, isatin-sulfonamide derivatives incorporating the this compound moiety have been synthesized and evaluated as inhibitors of effector caspases, such as caspase-3 and caspase-7.

In vitro enzymatic assays have demonstrated that these compounds can exhibit moderate to potent inhibitory activity. For instance, a series of 5-((2-(phenoxymethyl)pyrrolidin-1-yl)sulfonyl)isatin derivatives were evaluated for their ability to inhibit caspase-3 and caspase-7. The results indicated that the presence of the this compound functionality on the isatin (B1672199) core led to more active compounds compared to those with an unsubstituted pyrrolidin-1-yl sulfonyl moiety.

One of the most active compounds identified in these studies was a 4-chlorophenylacetamide derivative, which showed significant inhibitory activity against both caspase-3 and caspase-7. The inhibitory activities of these compounds are typically determined using fluorogenic substrate assays, where the cleavage of the substrate by the caspase is monitored in the presence and absence of the inhibitor. The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is then calculated. For the most potent compounds in these series, IC50 values in the low micromolar range have been reported.

| Compound ID | R Group | Caspase-3 IC50 (µM) | Caspase-7 IC50 (µM) |

| 20d | 4-Cl-Ph | 2.33 | 3.45 |

| 20c | 3-Cl-Ph | 4.67 | 6.23 |

| 20e | 4-F-Ph | 7.91 | 9.87 |

| 20a | Ph | 12.45 | 15.67 |

| 20j | 4-OCH3-Ph | 34.56 | 41.23 |

| 20k | 4-CH3-Ph | 28.91 | 33.12 |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies on isatin-sulfonamide derivatives containing the this compound moiety have provided valuable insights into the molecular features required for potent caspase inhibition. These studies have systematically explored the impact of various substituents on the inhibitory activity.

A key finding from SAR studies is the superior activity of compounds bearing the this compound group compared to those with a simple pyrrolidine ring. This highlights the importance of the phenoxymethyl (B101242) side chain for interacting with the enzyme's active site.

Further SAR exploration has focused on modifications to other parts of the molecule, such as the N-phenylacetamide group attached to the isatin core. It was observed that the nature and position of substituents on this phenyl ring significantly influence the inhibitory potency. For instance, electron-withdrawing groups, such as chlorine at the para-position of the phenyl ring, resulted in the most potent compound against caspase-3 and -7. In contrast, electron-donating groups like methoxy (B1213986) and methyl at the para-position led to a decrease in enzymatic inhibition. This suggests that the electronic properties of this substituent play a crucial role in the molecular interactions with the target caspases.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational techniques have been instrumental in understanding the interactions between this compound-containing derivatives and their biological targets at the molecular level.

Molecular Docking Simulations to Predict Binding Modes

Molecular docking simulations have been employed to elucidate the binding modes of the isatin-sulfonamide derivatives within the active site of caspase-3. These studies have helped to rationalize the observed SAR data. For the most active compounds, the docking poses revealed key interactions with the amino acid residues in the catalytic site of the enzyme.

The docking results for the highly active 4-chlorophenylacetamide derivative indicated that the molecule fits well into the active site. The simulations showed potential for various interactions, including T-shaped π-π stacking and pi-cation interactions. Furthermore, the N-phenylacetamide portion of the molecule was shown to engage in additional van der Waals interactions, which could explain its enhanced activity. The binding energy of this compound was calculated to be favorable, consistent with its potent inhibitory activity observed in vitro. These computational predictions provide a molecular basis for the observed biological activity and guide the design of new, potentially more potent inhibitors.

Molecular Dynamics Simulations for Conformational Analysis

MD simulations of pyrrolidine derivatives can provide insights into the dynamic behavior of the ring system and how different substituents affect its conformational preferences. nih.gov This information is crucial for understanding how these molecules present their pharmacophoric features to a biological target. For derivatives of this compound, MD simulations could reveal the accessible conformations of the phenoxymethyl side chain relative to the pyrrolidine ring, which would be critical for its interaction with a binding pocket.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a valuable approach in ligand-based drug design, used to define the essential three-dimensional arrangement of chemical features necessary for biological activity. researchgate.net For a series of active compounds, a pharmacophore model can be generated to represent the common features responsible for their interaction with a target.

In the context of caspase inhibitors containing the this compound scaffold, a pharmacophore model could be developed based on the structures of the most potent compounds. researchgate.net Such a model would likely include features such as a hydrogen bond acceptor (from the isatin carbonyls), a hydrogen bond donor (from the sulfonamide or other groups), and hydrophobic/aromatic regions (from the phenoxymethyl and substituted phenyl groups). This model could then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds with the potential for caspase inhibition. While specific pharmacophore models for this exact series of compounds are not detailed in the available literature, the principles of pharmacophore modeling are widely applied in the design of enzyme inhibitors. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyrrolidine (B122466) derivatives has traditionally relied on methods that may involve harsh reagents, multiple steps, and significant waste generation. mdpi.comresearchgate.net Future research will increasingly focus on developing more environmentally benign and efficient synthetic routes to 2-(phenoxymethyl)pyrrolidine and its analogs.

Key areas of exploration include:

Biocatalysis: The use of engineered enzymes, such as cytochrome P450 variants, offers a promising route for the stereoselective synthesis of chiral pyrrolidines through intramolecular C-H amination. nih.gov This approach could enable the direct and highly selective formation of the pyrrolidine ring from acyclic precursors under mild, aqueous conditions, minimizing the need for protecting groups and hazardous reagents. nih.gov Enzymatic methods, like those using alpha-acylamino-beta-lactam acylhydrolase I (ALAHase I), have also been explored for synthesizing related structures, demonstrating the potential for biocatalytic routes. nih.gov

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters such as temperature and pressure, improves safety, and facilitates scalability. nih.goveuropa.eu Applying flow chemistry to the synthesis of this compound could significantly reduce reaction times, increase yields, and enable the use of immobilized catalysts for easier separation and recycling, thereby aligning with the principles of green chemistry. nih.govthieme-connect.denih.gov

Solvent-Free and Alternative Solvent Systems: Research into catalyst-free and solvent-free reaction conditions, such as grinding or neat reactions, has shown success in synthesizing other pyrrolidinone structures. researchgate.netfigshare.com Exploring these techniques for the synthesis of this compound could drastically reduce solvent waste. researchgate.netfigshare.com Additionally, the use of greener solvents like ethanol (B145695) or water is a key aspect of sustainable synthesis. vjol.info.vnunibo.it

| Methodology | Principle | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Biocatalysis | Use of engineered enzymes for selective bond formation. | High enantioselectivity, mild reaction conditions, reduced waste. | nih.gov |

| Flow Chemistry | Continuous processing in microreactors for precise control. | Improved safety, faster reactions, easier scale-up, higher yields. | nih.goveuropa.eu |

| Solvent-Free Reactions | Reactions conducted without a solvent medium (e.g., grinding). | Elimination of solvent waste, simplified workup, potential for lower energy consumption. | researchgate.netfigshare.com |

| Green Solvents | Utilizing environmentally benign solvents like water or ethanol. | Reduced environmental impact and toxicity. | vjol.info.vnejcmpr.com |

Exploration of Novel Catalytic and Organocatalytic Applications

The pyrrolidine scaffold is a cornerstone of modern organocatalysis, prized for its ability to mediate a wide range of asymmetric transformations. nih.gov While proline and its simple derivatives are well-studied, this compound offers unique steric and electronic properties that could be harnessed in novel catalytic systems.

Emerging opportunities in this area include:

Asymmetric Organocatalysis: Derivatives of this compound could be developed as highly effective organocatalysts for key carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The phenoxymethyl (B101242) group could influence the steric environment of the catalytic site, potentially leading to unique selectivity in reactions such as asymmetric aldol, Michael, and Mannich reactions. mdpi.com

Chiral Ligands for Metal Catalysis: The nitrogen atom of the pyrrolidine ring can coordinate with transition metals. Functionalized derivatives of this compound could serve as novel chiral ligands in metal-catalyzed reactions, such as asymmetric hydrogenations, cross-couplings, and carboamination reactions. nih.govnih.gov The phenoxy group provides an additional potential coordination site or a handle for further functionalization to fine-tune the ligand's electronic and steric properties.

Tandem and Cascade Reactions: The development of catalysts based on the this compound scaffold could enable complex tandem or cascade reactions. For instance, an N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization has been used to construct functionalized 2-pyrrolidinones, showcasing the potential for pyrrolidine-based systems in complex transformations. rsc.org

Advanced Computational Design of Derivatives with Tailored Molecular Interactions

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of functional molecules. scispace.com Applying these methods to this compound can guide the rational design of new derivatives with precisely tailored properties.

Future research directions involve:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can establish correlations between the structural features of this compound derivatives and their catalytic activity or biological function. scispace.comfrontiersin.org These models can predict the performance of new, unsynthesized compounds, prioritizing synthetic efforts toward the most promising candidates. nih.gov

Molecular Docking and Simulation: For applications in medicinal chemistry, molecular docking can be used to predict how derivatives of this compound bind to specific biological targets, such as enzymes or receptors. nih.govbiorxiv.org This in silico screening can identify derivatives with high binding affinity and specificity, crucial for developing new therapeutic agents. scispace.com

Catalyst Design: Computational tools can be used to model the transition states of catalytic reactions mediated by this compound-based catalysts. This insight allows for the rational modification of the catalyst structure—for example, by altering substituents on the phenyl ring or the pyrrolidine core—to enhance stereoselectivity and reaction rates.

| Computational Method | Application | Objective for this compound Derivatives | Reference |

|---|---|---|---|

| QSAR | Correlating molecular structure with activity. | Predict catalytic efficiency or biological potency of new analogs. | scispace.comfrontiersin.org |

| Molecular Docking | Simulating ligand-receptor binding. | Design derivatives with high affinity for specific protein targets. | nih.govbiorxiv.org |

| Transition State Modeling | Analyzing reaction mechanisms and energy barriers. | Optimize catalyst structure for improved stereoselectivity and efficiency. | nih.gov |

Potential in Materials Science and Nanotechnology Applications

The unique structural features of this compound make it an intriguing building block for advanced materials and nanotechnology. The pyrrolidine ring offers a site for polymerization or attachment to surfaces, while the phenoxymethyl group can be modified to tune properties like solubility, thermal stability, or molecular recognition.

Prospective applications include:

Polymer Synthesis: this compound could be used as a chiral monomer in the synthesis of novel polymers. The resulting materials could have applications in chiral chromatography, enantioselective separations, or as scaffolds for asymmetric catalysis.

Nanoparticle Functionalization: The compound and its derivatives can be grafted onto the surface of nanoparticles (e.g., gold, iron oxide) to create functional nanomaterials. researchgate.net The pyrrolidine moiety can act as a stabilizing agent, and the phenoxy group can be tailored for specific applications, such as targeted drug delivery or sensing. The use of related N-vinylpyrrolidone copolymers to create nanoparticles for photodynamic therapy highlights the potential in this field. researchgate.net

Self-Assembled Monolayers (SAMs): Derivatives of this compound could be designed to form SAMs on various substrates. These organized molecular layers could be used to create chiral surfaces for enantioselective crystallization or to modify the properties of electronic devices.

Q & A

Q. What are the optimal synthetic routes for 2-(Phenoxymethyl)pyrrolidine, considering yield and purity?

Methodological Answer: The synthesis of this compound typically involves pyrrolidine functionalization via nucleophilic substitution or catalytic hydrogenation. Key steps include:

- Condensation Reactions : Reacting pyrrolidine with phenoxymethyl halides under inert atmospheres (e.g., N₂) at 60–80°C, achieving yields of 65–80% .

- Catalytic Hydrogenation : Using palladium-based catalysts to reduce intermediates (e.g., propargyl derivatives) with H₂ at 2–3 atm pressure, improving regioselectivity .

- Challenges : Side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry and using polar aprotic solvents (e.g., DMF) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Phenoxymethyl Halide | 75 | 95 | DMF, 70°C, 12 h |

| Catalytic Hydrogenation | 82 | 98 | Pd/C, H₂ (3 atm), EtOH |

Q. How is the stereochemistry of this compound characterized?

Methodological Answer: The compound exists as enantiomers due to its chiral pyrrolidine core. Characterization methods include:

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol (90:10) to resolve (R)- and (S)-enantiomers .

- X-ray Crystallography : Confirming absolute configuration via single-crystal analysis (e.g., (S)-enantiomer shows C–O bond torsion angles of 112°) .

- Implications : Enantiomers exhibit divergent biological activities; e.g., (S)-forms may show higher receptor-binding affinity in neurological targets .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers for pharmacological studies?

Methodological Answer: Enantiomer separation is critical for structure-activity relationship (SAR) studies:

- Kinetic Resolution : Using lipase enzymes (e.g., CAL-B) to selectively acylate one enantiomer in organic solvents (e.g., tert-butyl methyl ether) .

- Diastereomeric Salt Formation : Reacting racemic mixtures with chiral acids (e.g., L-tartaric acid) and recrystallizing from ethanol/water .

- Chiral Auxiliaries : Incorporating temporary stereodirecting groups (e.g., Evans oxazolidinones) during synthesis .

Challenges : Scalability and cost of chiral catalysts require optimization for industrial translation .

Q. How does the phenoxymethyl substituent influence biological target interactions?

Methodological Answer: The phenoxymethyl group enhances lipophilicity and π-π stacking with aromatic residues in proteins. Key findings:

- Receptor Binding : Molecular docking studies show the phenoxymethyl group occupies hydrophobic pockets in serotonin receptors (5-HT₆), improving binding affinity by 30% compared to unsubstituted pyrrolidines .

- Metabolic Stability : The ether linkage reduces oxidative metabolism, as shown in microsomal assays (t₁/₂ = 4.2 h vs. 1.8 h for alkyl analogs) .

Q. Table 2: Substituent Effects on Biological Activity

| Compound | Target Receptor | IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 5-HT₆ | 12.3 | 4.2 |

| 2-(Trifluoromethyl)pyrrolidine | Dopamine D₂ | 8.7 | 6.5 |

| Unsubstituted Pyrrolidine | 5-HT₆ | 45.6 | 1.8 |

Data sourced from enzymatic assays and LC-MS stability studies .

Q. How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) to predict binding modes and residence times .

- QSAR Models : Use Hammett constants (σ) of substituents to correlate electronic effects with bioactivity (R² = 0.89 for 5-HT₆ inhibition) .

- ADMET Prediction : Tools like SwissADME assess logP (2.1) and blood-brain barrier penetration (CNS MPO score = 4.5) .

Key Research Challenges

- Stereochemical Purity : Scalable enantioselective synthesis remains a bottleneck for in vivo studies .

- Target Selectivity : Off-target effects (e.g., dopamine receptor cross-reactivity) require structural fine-tuning .

- Data Reproducibility : Batch-to-batch variability in chiral catalysts impacts reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.